

Genotoxicity Assessment of 2(3H)-Benzofuranone, hexahydro-3,6-dimethyl-: A Comparative Guide

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Compound of Interest

Compound Name: 2(3H)-Benzofuranone, hexahydro
Cat. No.: B1619639

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This guide provides a comparative assessment of the genotoxic potential of the fragrance ingredient **2(3H)**-benzofuranone, hexahydro-3,6-dimethyl- and selected alternatives. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental protocols, and visual representations of testing workflows.

Executive Summary

Based on a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), **2(3H)**-benzofuranone, hexahydro-3,6-dimethyl- is not considered to present a concern for genotoxicity. This conclusion is supported by a negative bacterial reverse mutation (Ames) test and data from a structural analog (read-across). This guide provides available data for this compound and compares it with other fragrance ingredients, for which quantitative genotoxicity data is publicly available.

Comparative Genotoxicity Data

The following tables summarize the available genotoxicity data for **2(3H)-benzofuranone**, **hexahydro-**3,6-dimethyl- and selected alternative fragrance ingredients.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data



Compound	Test System	Concentration Range	Metabolic Activation (S9)	Result
2(3H)- Benzofuranone, hexahydro-3,6- dimethyl-	S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA)	Up to 5000 μ g/plate	With and Without	Negative[1]
1- Oxaspiro[4.5]dec an-2-one, 8- methyl- (Read- across analog)	Data not publicly available	Data not publicly available	Data not publicly available	Not expected to be genotoxic[1]
trans- Cinnamaldehyde	S. typhimurium TA100	Up to 313 μ g/plate	With and Without	Weakly Mutagenic (with S9)[2][3]
Coumarin Derivatives (6,7- dihydroxycoumar in & 4- methylesculetin)	S. typhimurium	62.5 - 750 μ g/plate	With and Without	Not Mutagenic[4]

Table 2: In Vitro Micronucleus Test Data



Compound	Test System	Concentration Range	Metabolic Activation (S9)	Result
trans- Cinnamaldehyde	Rodent Liver	Not specified	Not specified	Increased frequency of micronucleated hepatocytes[5]
Coumarin	Human Lymphocytes	2, 8, and 32 μg/mL	Not specified	Not clastogenic/aneu genic[4]
Nitrile Fragrance Ingredients (e.g., Citronellyl nitrile, Cinnamyl nitrile)	Not specified	Not specified	Not specified	Positive in vitro, negative in vivo[6]

Table 3: In Vitro Chromosomal Aberration Test Data

Compound	Test System	Concentration Range	Metabolic Activation (S9)	Result
trans- Cinnamaldehyde	Chinese Hamster Ovary (CHO) cells	Not specified	With and Without	No significant increase in aberrations[2]
Nitrile Fragrance Ingredients (e.g., Dodecanitrile)	Not specified	Not specified	Not specified	Negative[6]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli



that are auxotrophic for a specific amino acid (e.g., histidine). The principle of the test is to detect mutations that revert this auxotrophy, allowing the bacteria to grow on a medium lacking the specific amino acid.

A typical protocol involves:

- Strain Selection: Using multiple bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2uvrA) to detect different types of mutations (frameshift and base-pair substitutions).
- Metabolic Activation: Performing the assay with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
- Exposure: Exposing the bacterial strains to a range of concentrations of the test substance.
- Plating: Plating the treated bacteria on a minimal agar medium lacking the required amino acid.
- Incubation: Incubating the plates for 48-72 hours.
- Scoring: Counting the number of revertant colonies and comparing it to the solvent control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

In Vitro Micronucleus Test

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

A generalized protocol includes:

- Cell Culture: Using mammalian cells, such as human lymphocytes or Chinese hamster ovary (CHO) cells.
- Exposure: Treating the cells with various concentrations of the test substance, with and without metabolic activation (S9).
- Cytokinesis Block: Often, a cytokinesis inhibitor (e.g., cytochalasin B) is added to allow for the identification of cells that have completed one cell division.



- Harvesting and Staining: Harvesting the cells and staining them with a DNA-specific dye.
- Scoring: Analyzing a predetermined number of binucleated cells for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells suggests clastogenic or aneugenic activity.

In Vitro Chromosomal Aberration Assay

This assay identifies substances that cause structural chromosomal abnormalities in cultured mammalian cells.

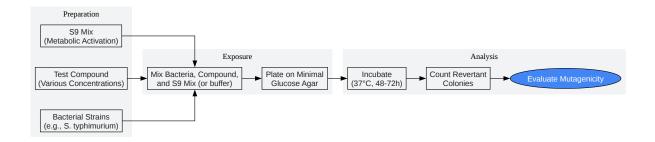
The experimental workflow typically involves:

- Cell Culture: Using suitable mammalian cell lines (e.g., CHO cells, human lymphocytes).
- Exposure: Treating the cells with the test substance at multiple concentrations, with and without S9 metabolic activation.
- Metaphase Arrest: Adding a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.
- Harvesting and Slide Preparation: Harvesting the cells, treating them with a hypotonic solution, fixing them, and preparing microscope slides.
- Analysis: Analyzing the metaphase spreads for chromosomal aberrations, such as breaks, gaps, and exchanges. A statistically significant, dose-related increase in the number of cells with chromosomal aberrations indicates a clastogenic potential.

Visualized Workflows and Pathways

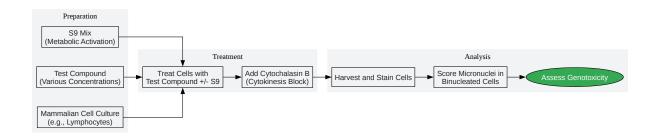
The following diagrams, created using Graphviz, illustrate the experimental workflows for the described genotoxicity assays.





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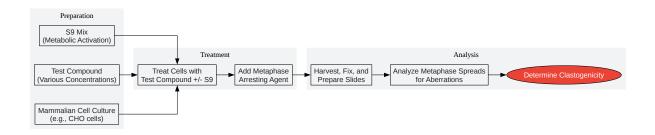
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.



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Caption: Workflow of the In Vitro Micronucleus Test.





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Caption: Workflow of the In Vitro Chromosomal Aberration Assay.

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